N-(furan-2-ylmethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

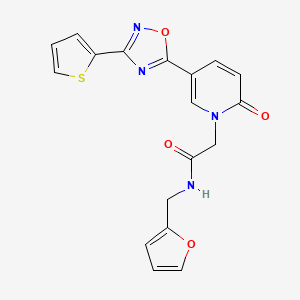

This compound features a hybrid heterocyclic scaffold combining pyridine, 1,2,4-oxadiazole, and acetamide moieties. Its structure includes:

- A pyridinone (2-oxopyridin-1(2H)-yl) core substituted at the 5-position with a 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl group.

- An acetamide side chain functionalized with a furan-2-ylmethyl group.

The synthesis of such derivatives typically involves multi-step reactions, including cyclization of thioamide intermediates (as seen in analogous triazole-acetamide syntheses ) and nucleophilic substitutions to introduce heterocyclic substituents.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4S/c23-15(19-9-13-3-1-7-25-13)11-22-10-12(5-6-16(22)24)18-20-17(21-26-18)14-4-2-8-27-14/h1-8,10H,9,11H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIRQRMGJHLSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a furan ring, a thiophene moiety, and an oxadiazole structure, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of 382.4 g/mol .

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit notable antimicrobial activities. For example, derivatives of 1,2,4-oxadiazole have shown effectiveness against strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL for some derivatives . The presence of the thiophene ring in this compound suggests a potential for similar or enhanced activity against resistant bacterial strains.

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various human tumor cell lines. For instance, compounds derived from pyridine and oxadiazole structures have been tested against cell lines such as LCLC-103H and A-427, showing promising results in inhibiting cell proliferation . The structural complexity of this compound may enhance its interaction with biological targets involved in cancer cell metabolism.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

| Structural Component | Function |

|---|---|

| Furan ring | Enhances electron density; may interact with biological targets. |

| Thiophene moiety | Contributes to lipophilicity; may improve membrane permeability. |

| Oxadiazole group | Implicated in antimicrobial activity; provides bioactivity through interaction with cellular targets. |

Study 1: Antitubercular Activity

A recent study evaluated the antitubercular activity of various oxadiazole derivatives. Among them, compounds similar to this compound demonstrated significant activity against Mtb strains . The study highlighted the importance of the oxadiazole structure in enhancing the bioavailability and stability of these compounds.

Study 2: Cytotoxicity Against Tumor Cells

Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for development as anticancer agents . The presence of the thiophene and furan rings was noted to play a crucial role in modulating these effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Influence on Bioactivity: The thiophene-oxadiazole group in the target compound and its 4-chlorophenethyl analog may enhance π-π stacking interactions in biological targets, similar to oxadiazole-containing antiviral agents .

Physicochemical Properties: The furan-2-ylmethyl group contributes to moderate lipophilicity, favoring membrane permeability.

Synthetic Feasibility :

- Compounds with simpler substituents (e.g., tetrazole ) are synthesized in higher yields (up to 98%) compared to multi-heterocyclic derivatives, which require stringent cyclization conditions .

Pharmacological and Anti-Exudative Activity Trends

While anti-exudative activity (AEA) data for the target compound is absent, structurally related 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit dose-dependent AEA comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg .

Computational and Spectroscopic Data

- 1H NMR Profiles : Analogous acetamides show characteristic peaks for furan protons at δ 6.2–7.4 ppm and acetamide NH signals near δ 10.2–10.8 ppm .

- In Silico Predictions : Oxadiazole derivatives are frequently studied for enzyme inhibition (e.g., SARS-CoV-2 main protease ), but specific data for this compound is unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.